Influenza virus NP (44-52)

Description

Contextualizing Influenza A Virus and the Nucleoprotein (NP)

Influenza A virus, a member of the Orthomyxoviridae family, is a major cause of respiratory illness in humans, leading to annual epidemics and occasional pandemics. abcam.comnih.gov The virus possesses a segmented, negative-sense RNA genome. mdpi.com While current vaccines primarily target the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), their effectiveness is limited by frequent antigenic changes in these proteins. mdpi.com This necessitates the annual reformulation of vaccines and carries the risk of mismatches with circulating strains. mdpi.com

In the quest for a universal influenza vaccine that provides broad protection, researchers have turned their attention to more conserved viral components. mdpi.com One of the most promising targets is the influenza A virus Nucleoprotein (NP). mdpi.commdpi.com NP is a highly abundant internal protein essential for the viral life cycle. abcam.commdpi.com Its primary functions include encapsidating the viral RNA to form ribonucleoprotein (RNP) complexes, which are crucial for viral genome replication and transcription. abcam.commedchemexpress.com The NP protein interacts with the viral RNA polymerase complex (composed of PB1, PB2, and PA proteins) and plays a role in hijacking the host's cellular machinery to favor viral replication. abcam.com Due to its critical functions, the NP is highly conserved across different influenza A virus subtypes. mdpi.commdpi.com

Although NP is an internal protein and not exposed on the surface of the virion, it is expressed on the surface of virus-infected cells, making them targets for the immune system. nih.govmdpi.comunimelb.edu.au The immune response to NP involves both cellular and humoral immunity. It elicits strong, cross-reactive T-cell responses, particularly from CD8+ cytotoxic T-lymphocytes (CTLs), which recognize NP-derived peptides presented by Major Histocompatibility Complex class I (MHC-I) molecules on infected cells and eliminate them. mdpi.commdpi.com Additionally, NP can induce specific antibodies which, while not neutralizing, contribute to protection through mechanisms like antibody-dependent cellular cytotoxicity (ADCC). mdpi.comunimelb.edu.auaai.org

Identification and Significance of Influenza virus NP (44-52) as a Major CD8+ T-cell Epitope

Within the highly immunogenic Nucleoprotein, specific regions, known as epitopes, are recognized by the immune system. The peptide spanning amino acids 44 to 52 of the influenza A virus NP, designated as NP (44-52), has been identified as a significant epitope for CD8+ T-cells. nih.govpnas.org CD8+ T-cells play a critical role in clearing viral infections by recognizing and killing infected cells. nih.gov

The NP (44-52) epitope is particularly recognized in the context of the Human Leukocyte Antigen (HLA) class I molecule HLA-A1. peptides.deasm.org HLA molecules are responsible for presenting peptide fragments of viral proteins to T-cells. The specific interaction between an HLA molecule and a viral peptide determines the immunodominance of that epitope, meaning the degree to which it elicits an immune response. pnas.orgnih.gov In individuals with the HLA-A1 allele, the NP (44-52) epitope can be a dominant target of the anti-influenza CTL response. asm.orgnih.gov

| Feature | Description |

| Peptide Name | Influenza virus NP (44-52) |

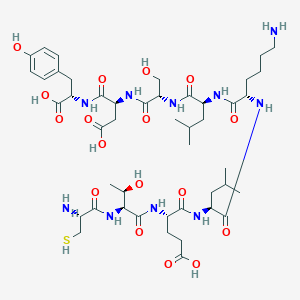

| Amino Acid Sequence | CTELKLSDY |

| Source Protein | Nucleoprotein (NP) of Influenza A virus |

| MHC Restriction | HLA-A1 peptides.deasm.org |

| Immune Cell Target | CD8+ Cytotoxic T-Lymphocytes (CTLs) nih.gov |

| Significance | Major immunodominant epitope in HLA-A1 positive individuals, contributing to cross-reactive influenza immunity. asm.orgnih.gov |

Overview of Research Trajectories on NP (44-52) and its Role in Anti-Influenza Immunity

The identification of NP (44-52) as a key CD8+ T-cell epitope has spurred various avenues of immunological research aimed at understanding and harnessing T-cell-mediated immunity against influenza.

Another critical area of research is viral immune evasion . Viruses can escape from T-cell recognition by acquiring mutations in their epitopes. asm.org Research has explored how substitutions within or near the NP (44-52) sequence can affect its processing, its binding to the HLA-A1 molecule, or its recognition by the T-cell receptor. asm.orgresearchgate.net For example, a substitution at an anchor residue of the epitope was shown to abrogate its recognition by specific CTLs. asm.org Understanding these escape mechanisms is crucial for designing vaccines that can overcome viral evolution.

Finally, NP (44-52) is a key component in the development of universal influenza vaccines . Since T-cell responses targeting conserved internal proteins like NP are associated with milder illness, vaccines designed to elicit strong and broad T-cell immunity are a major goal. nih.govnih.gov The NP (44-52) epitope, along with other conserved T-cell epitopes, is frequently included in peptide-based vaccine candidates or used as a benchmark to evaluate the T-cell responses induced by novel vaccine platforms. mdpi.comnih.gov Research continues to explore how to best formulate vaccines to induce robust and long-lasting T-cell responses against conserved epitopes like NP (44-52), thereby providing broad protection against diverse influenza strains. mdpi.com

Structure

2D Structure

Properties

Molecular Formula |

C46H74N10O17S |

|---|---|

Molecular Weight |

1071.2 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H74N10O17S/c1-22(2)16-30(52-40(66)29(13-14-35(60)61)50-45(71)37(24(5)58)56-38(64)27(48)21-74)41(67)49-28(8-6-7-15-47)39(65)51-31(17-23(3)4)42(68)55-34(20-57)44(70)53-32(19-36(62)63)43(69)54-33(46(72)73)18-25-9-11-26(59)12-10-25/h9-12,22-24,27-34,37,57-59,74H,6-8,13-21,47-48H2,1-5H3,(H,49,67)(H,50,71)(H,51,65)(H,52,66)(H,53,70)(H,54,69)(H,55,68)(H,56,64)(H,60,61)(H,62,63)(H,72,73)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,37+/m1/s1 |

InChI Key |

QVXNKNSYPZUJFT-DEKAXTLRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Structural Basis of Influenza Virus Np 44 52 Recognition

Locational and Contextual Embedding of NP (44-52) within the Nucleoprotein Primary Sequence

The Influenza A virus nucleoprotein is a substantial polypeptide, typically comprising 498 amino acids. thenativeantigencompany.com The NP (44-52) peptide, with the amino acid sequence Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr (CTELKLSDY), is situated in the N-terminal region of the full-length NP protein. altabioscience.commedchemexpress.comlabscoop.com This region is part of the main body of the nucleoprotein, a domain that is crucial for its various functions, including encapsidating the viral RNA genome and interacting with viral polymerase proteins. nih.govmdpi.com The nucleoprotein itself is a multifunctional protein vital for the transcription and replication of the viral genome. nih.govmdpi.com The high degree of conservation of the NP gene across different influenza A virus strains makes it an attractive target for universal vaccine strategies. thenativeantigencompany.commdpi.com

Notably, site 51, which corresponds to the aspartic acid (D) in the NP (44-52) sequence, is highly conserved across influenza A strains from various hosts, including humans, swine, and birds. plos.org This conservation underscores the functional or structural importance of this residue for the virus, while also providing a stable target for the immune system.

Conformational Features of NP (44-52) when Presented by Major Histocompatibility Complex Class I (MHC-I) Molecules

The presentation of the NP (44-52) peptide to T-cells is mediated by Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of infected cells. This process involves the degradation of the viral nucleoprotein into smaller peptides within the cell, followed by the loading of these peptides onto MHC-I molecules in the endoplasmic reticulum and their subsequent transport to the cell surface. eur.nl

Peptide-MHC-I Binding Grooves and Anchoring Residues

The NP (44-52) peptide is a known HLA-A01-restricted epitope. medchemexpress.comlabscoop.compeptides.de This means it binds specifically to the peptide-binding groove of the HLA-A0101 allotype. The binding of a peptide to an MHC-I molecule is a highly specific interaction, dictated by the physicochemical properties of both the peptide's amino acid side chains and the pockets within the MHC-I binding groove.

For HLA-A01, specific amino acid residues within the peptide act as "anchor residues," fitting into corresponding pockets in the binding groove and stabilizing the complex. For the NP (44-52) peptide, the threonine at position 2 (p2T) and the tyrosine at position 9 (p9Y) are known to be key anchor residues for binding to HLA-A01. pnas.org These anchors are critical for the stable association of the peptide with the MHC molecule, a prerequisite for T-cell recognition.

Interestingly, the NP (44-52) peptide has also been identified as a CTL epitope presented by the swine leukocyte antigen (SLA) class I molecule, SLA-10401, in pigs. asm.org This cross-species presentation is possible due to structural similarities in the peptide-binding grooves of HLA-A0101 and SLA-1*0401. asm.org

Peptide-MHC-I Complex Stability and Lifespan

The stability of the peptide-MHC-I complex on the cell surface is a critical factor influencing the magnitude and duration of the T-cell response. A more stable complex will be displayed for a longer period, increasing the probability of its recognition by a specific T-cell. The binding affinity of a peptide to the MHC-I molecule is a primary determinant of this stability. asm.org While specific thermodynamic data for the NP (44-52)-HLA-A*01 complex is not extensively detailed in the provided search results, the identification of strong anchor residues suggests a high-affinity interaction, leading to a stable complex. pnas.org The ability to form stable complexes through in vitro co-refolding is a technique used to identify high-affinity CTL epitopes, a category to which NP (44-52) belongs. asm.org

Structural Interplay of the NP (44-52)-MHC-I Complex with T-cell Receptors (TCRs)

The trimolecular complex of the NP (44-52) peptide, the MHC-I molecule, and the T-cell receptor (TCR) is the cornerstone of the adaptive immune response against influenza-infected cells.

Molecular Recognition Interfaces and Hotspots

The T-cell receptor engages with the peptide-MHC-I complex through its complementarity-determining regions (CDRs). frontiersin.org Specifically, the CDR1 and CDR2 loops of the TCR primarily contact the alpha-helices of the MHC molecule, while the hypervariable CDR3 loop interacts directly with the exposed surface of the peptide. frontiersin.org For the NP (44-52) peptide, the amino acid residues not serving as anchors are available for TCR interaction. These solvent-exposed residues form the "hotspots" for TCR recognition. Mutations in these TCR contact residues can abrogate recognition by CTLs, allowing the virus to evade the immune response. eur.nl

TCR Repertoire Specificity for NP (44-52)-MHC-I Interactions

The human T-cell repertoire is vast and diverse, with a multitude of TCRs capable of recognizing different peptide-MHC complexes. frontiersin.org Studies have shown that individuals with the HLA-A*01 allele mount a detectable T-cell response to the NP (44-52) epitope following influenza virus infection or stimulation. asm.orgashpublications.org The frequency of NP (44-52)-specific CTLs can be influenced by the individual's complete HLA genotype, with some evidence suggesting that the presence of other HLA alleles can impact the magnitude of the response to this specific epitope. mdpi.compeptides.de

The analysis of the TCR repertoire specific for NP (44-52) reveals that while the repertoire is diverse, certain TCR Vβ gene segments may be preferentially used in the recognition of this epitope. nih.gov The identification of specific TCR sequences that recognize the NP (44-52)-HLA-A*01 complex is an active area of research, with methods being developed for high-throughput TCR cloning and expression to better understand the specificity and functional avidity of these interactions. ashpublications.org Broadly cross-reactive T-cells that can recognize variants of this epitope are of particular interest for the development of universal influenza vaccines. cardiff.ac.ukresearchgate.net

Antigen Processing and Presentation Pathways for Influenza Virus Np 44 52

Endogenous Antigen Processing and Loading onto MHC-I

In cells actively infected with the influenza virus, newly synthesized viral proteins, including the nucleoprotein, are the primary source of antigens for MHC class I presentation. nih.gov This conventional pathway ensures that the immune system can recognize and eliminate infected cells, thereby curbing the spread of the virus. nih.govmdpi.com

The journey of the NP (44-52) epitope begins with the degradation of the full-length nucleoprotein in the cytoplasm of the infected cell. The principal engine for this degradation is the proteasome, a large, multi-enzyme complex. nih.govmdpi.com Viral proteins like NP are often targeted for proteasomal degradation through a process called ubiquitination, where ubiquitin molecules are attached to the protein, marking it for destruction. mdpi.com Studies have shown that enhancing the degradation rate of NP can lead to improved activation of NP-specific CD8+ T cells in vitro. nih.govasm.org Several host factors, such as proteins from the Tripartite Motif (TRIM) family, can mediate the ubiquitination and subsequent proteasomal degradation of the influenza NP. mdpi.com This degradation cleaves the protein into smaller peptide fragments, including the 9-amino-acid-long NP (44-52) epitope (sequence: CTELKLSDY). pnas.orgeur.nl

Table 1: Factors Involved in Nucleoprotein Degradation for MHC-I Presentation

| Factor | Role | Mechanism |

| Proteasome | Primary complex for protein degradation | A multi-enzyme complex that degrades ubiquitinated proteins into small peptides. nih.gov |

| Ubiquitin | Protein tag for degradation | Small regulatory protein that is attached to substrate proteins, marking them for destruction. mdpi.com |

| TRIM Proteins | Host E3 ubiquitin ligases | Mediate the ubiquitination of NP, targeting it to the proteasome for degradation. mdpi.com |

Once the peptide fragments are generated in the cytosol, they must be transported into the endoplasmic reticulum (ER), where MHC class I molecules are assembled. This crucial translocation step is mediated by the Transporter Associated with Antigen Processing (TAP). nih.govnih.gov TAP is a heterodimeric protein complex embedded in the ER membrane that actively pumps peptides, typically 8-16 amino acids in length, from the cytoplasm into the ER lumen. nih.goveur.nl The NP (44-52) peptide, having been liberated by the proteasome, is a suitable substrate for TAP-mediated transport into the ER. nih.gov

Inside the ER, newly synthesized MHC class I heavy chains associate with a smaller protein, beta-2 microglobulin. This nascent MHC-I molecule is held in a receptive state by a multi-protein assembly known as the peptide-loading complex (PLC). The PLC consists of TAP, tapasin, calreticulin, and ERp57. Tapasin physically bridges the MHC class I molecule to the TAP transporter, facilitating the sampling of peptides as they enter the ER.

When a peptide with the correct length and anchor residues, such as NP (44-52) for the HLA-A1 allele, binds to the peptide-binding groove of the MHC class I molecule, it stabilizes the entire complex. pnas.org This binding event triggers the release of the MHC-I/peptide complex from the PLC. The stable complex then traverses the Golgi apparatus and is transported to the cell surface. nih.gov Once on the cell surface, the pMHC-I complex is displayed for surveillance by CD8+ T cells, with the NP (44-52) epitope serving as a signal of viral infection. mdpi.com However, it is noteworthy that influenza viruses have evolved mechanisms to interfere with this pathway, including downregulating MHC-I expression to evade immune recognition. nih.gov

Cross-Presentation of NP (44-52) to CD8+ T-cells

While the endogenous pathway is essential for clearing infected cells, the initiation of a primary CD8+ T cell response often requires professional APCs, particularly dendritic cells (DCs), to present viral antigens. nih.gov APCs can acquire antigens from exogenous sources, such as viral particles or debris from infected cells, and present them on their MHC class I molecules to activate naive CD8+ T cells. nih.govplos.org This process is known as cross-presentation and is vital for generating a robust anti-influenza cytotoxic T lymphocyte (CTL) response. plos.org

APCs employ several mechanisms to internalize exogenous antigens. These include phagocytosis, macropinocytosis, and endocytosis. nih.gov In the context of influenza, DCs can internalize whole virions or apoptotic bodies of infected cells. plos.org Studies have shown that both myeloid DCs and plasmacytoid DCs can internalize the influenza virus. plos.org The internalization process can be influenced by cellular signaling events; for instance, an increase in intracellular calcium concentration has been shown to be important for the cellular entry of influenza viruses and other exogenous substances. hokudai.ac.jp

Following internalization into an endocytic compartment (like a phagosome or endosome), the exogenous influenza antigens must be processed and loaded onto MHC class I molecules. Two main molecular routes have been proposed for this.

The Cytosolic Pathway : This is the predominant route for cross-presentation of viral antigens. nih.gov In this pathway, the internalized viral proteins or particles gain access to the cytoplasm by being transported or "leaking" out of the endosomal compartment. Once in the cytosol, the exogenous nucleoprotein is processed identically to endogenously synthesized NP. It is degraded by the proteasome, and the resulting peptides, including NP (44-52), are transported by TAP into the ER for loading onto MHC class I molecules. nih.gov

The Phagosomal/Endosomal Pathway : An alternative, less common mechanism involves the degradation of the exogenous protein within the endosomal/phagosomal compartment itself. nih.gov In this "vacuolar" pathway, the necessary machinery for peptide processing and MHC-I loading, including proteasomes and TAP, is recruited to the phagosome membrane, allowing peptides to be loaded onto MHC class I molecules that are recycled from the cell surface.

Research comparing direct presentation by infected DCs with cross-presentation by uninfected DCs found that cross-presentation of exogenous influenza A virus was remarkably more efficient at stimulating CD8+ T cells. plos.org This highlights the critical role of this pathway in orchestrating a potent anti-viral immune defense.

Table 2: Comparison of Antigen Presentation Pathways for NP (44-52)

| Feature | Endogenous Presentation | Cross-Presentation |

| Presenting Cell Type | Any infected cell (e.g., epithelial cells) | Professional APCs (primarily Dendritic Cells) nih.gov |

| Antigen Source | Newly synthesized viral proteins within the cell | External viral particles or infected cell debris plos.org |

| Processing Location | Cytosol and Endoplasmic Reticulum | Phagosome/Endosome and Cytosol/ER nih.gov |

| Key Machinery | Proteasome, TAP, MHC-I in ER | Endocytosis/Phagocytosis, Proteasome, TAP nih.govplos.org |

| Primary Outcome | Recognition and killing of infected cells by CTLs | Priming and activation of naive CD8+ T cells nih.gov |

Compound and Protein Reference Table

| Name | Type |

| Influenza virus NP (44-52) | Peptide Epitope |

| Nucleoprotein (NP) | Viral Protein |

| Major Histocompatibility Complex (MHC) class I | Protein Complex |

| Human Leukocyte Antigen (HLA) | Protein (Human MHC) |

| Proteasome | Protein Complex |

| Ubiquitin | Protein |

| Tripartite Motif (TRIM) proteins | Protein Family |

| Transporter Associated with Antigen Processing (TAP) | Protein Complex |

| Beta-2 microglobulin | Protein |

| Tapasin | Protein |

| Calreticulin | Protein |

| ERp57 | Protein |

| CD8 | Protein (T-cell co-receptor) |

Characterization of Cd8+ T Cell Responses to Influenza Virus Np 44 52

Protective Efficacy of NP (44-52)-Specific CD8+ T-cells Against Influenza Infection

Correlates of Protection in Pre-clinical Models

In pre-clinical settings, the presence and functional capacity of NP-specific CD8+ T cells have been strongly correlated with protection against severe influenza disease. Studies in mouse models have demonstrated that a higher frequency of NP-specific CD8+ T cells is directly associated with improved outcomes following a heterosubtypic viral challenge. asm.org This protective immunity manifests as reduced morbidity, lower lung viral titers, minimal lung pathology, and enhanced survival rates. asm.org

The functional quality of the T cells, not just their quantity, is a crucial determinant of protection. Research has shown that CD8+ T cells induced by a higher dose of influenza virus exhibit superior protective capabilities. These cells secrete significantly higher levels of IFN-γ and have greater cytotoxic function compared to those induced by a low-dose infection. asm.org This suggests that the initial antigen dose can program the metabolic and functional phenotype of the responding T cells, impacting their efficacy. asm.org While CD8+ T cells are essential, some studies also highlight that pre-existing CD4+ T cells reactive to influenza peptides correlate with reduced viral shedding and illness, indicating a coordinated cellular response is optimal for protection. frontiersin.org The frequency of interferon-γ positive, interleukin-2 (B1167480) negative CD8+ T cells that express lung-homing markers has been shown to have a strong inverse correlation with symptom scores, further solidifying their role as a correlate of protection. mdpi.com

Table 1: Research Findings on Correlates of Protection by NP-Specific CD8+ T-cells in Pre-clinical Models

| Finding | Observation | Implication for Protection | Reference(s) |

|---|---|---|---|

| T-Cell Frequency | Increased frequency of NP-specific CD8+ T cells. | Correlated with lower morbidity, reduced lung viral titers, and better survival after heterosubtypic challenge. | asm.org |

| T-Cell Function | CD8+ T cells primed with a high antigen dose secreted more IFN-γ and had higher cytotoxicity. | Enhanced functional avidity and cytotoxic capacity lead to more effective viral control. | asm.org |

| Lung-Homing Phenotype | Frequency of IFN-γ+, IL-2−, CCR5+ CD8+ T cells. | Inversely correlated with symptom severity and viral shedding. | frontiersin.orgmdpi.com |

| Heterosubtypic Immunity | Memory CD8+ T cells targeting conserved NP epitopes. | Mediate clearance of and recovery from secondary infections with different influenza subtypes. | nih.govcdc.gov |

Contribution to Viral Clearance and Disease Mitigation

The primary mechanism by which CD8+ T cells contribute to recovery from influenza is the elimination of virus-infected cells. nih.govfrontiersin.org Upon recognizing the viral NP (44-52) epitope presented on an infected respiratory epithelial cell, the CTL releases cytotoxic granules containing perforin (B1180081) and granzymes, inducing apoptosis in the target cell. frontiersin.org This process curtails the production of new virus particles, thereby limiting the spread of the infection and contributing directly to viral clearance. cdc.govfrontiersin.org Studies in CD8+ T cell-deficient mice confirm their importance, as these animals exhibit delayed influenza virus clearance. cdc.gov

In addition to direct cytotoxicity, these T cells produce antiviral cytokines, most notably IFN-γ, which further enhances the antiviral state in the local tissue environment. frontiersin.org While essential for viral control, the inflammatory response mediated by CTLs must be tightly regulated. Excessive infiltration and activity of CD8+ T cells in the lungs can contribute to severe tissue injury and immunopathology, highlighting the delicate balance between protective immunity and disease exacerbation. asm.orgfrontiersin.org Therefore, an effective CD8+ T-cell response mitigates disease by rapidly clearing the virus, but a dysregulated or overly robust response can worsen clinical outcomes.

Cross-Reactive Responses to Variant NP (44-52) Epitopes

The high mutation rate of influenza A viruses means that even conserved proteins like NP can accumulate amino acid substitutions. asm.org The ability of the CD8+ T-cell response to recognize these variants is fundamental to its role in providing broad, long-term protection. The NP (44-52) epitope is a key focus for studying this cross-reactivity.

Impact of Amino Acid Substitutions on TCR Recognition

Amino acid mutations within or flanking a T-cell epitope can have profound effects on immunity by disrupting the trimolecular interaction between the peptide, the MHC molecule, and the T-cell receptor (TCR). eur.nl A substitution can prevent the peptide from binding to the MHC molecule altogether or alter the peptide's conformation in the MHC groove, thereby preventing TCR recognition. eur.nl

For the HLA-A*01:01-restricted NP (44-52) epitope (sequence: CTELKLSDY), naturally occurring variants have been identified, such as one with a tyrosine (Y) to histidine (H) substitution at the final position (CTELKLSDH). nih.gov Studies have shown that CD8+ T cells can be highly specific. For instance, T cells stimulated with a live attenuated influenza vaccine expressing the original Len/17 NP (44-52) epitope did not cross-react with the variant HK-NP (44-52) peptide. nih.gov This demonstrates that even a single amino acid change can be sufficient to abolish recognition by a specific T-cell clone, allowing the virus to escape immune surveillance. nih.govasm.org However, structural analyses suggest that if variant peptides can maintain a similar conformation when bound to the HLA molecule, it can underpin broad TCR cross-reactivity. researchgate.netfrontiersin.org

Table 2: Examples of Influenza Virus NP (44-52) Variants and Impact on T-Cell Recognition

| Original Epitope (Strain) | Sequence | Variant Epitope (Strain) | Sequence | Impact on TCR Recognition | Reference(s) |

|---|---|---|---|---|---|

| NP (44-52) (Len/17) | CTELKLSDY | NP (44-52) (HK) | CTELKLSDH | LAIV 6:2-stimulated T cells specific for Len/17-NP did not cross-react with the HK-NP variant peptide. | nih.gov |

Breadth of Response and Cross-Strain Immunity Considerations

For a specific epitope like NP (44-52), a clonally diverse TCR repertoire is advantageous. nih.gov A diverse pool of T cells, each with a slightly different TCR, increases the probability that at least some clones will be able to recognize newly emerged viral variants. nih.govcardiff.ac.uk Research shows a high abundance of cross-reactive TCR clonotypes that can recognize distinct IAV variants of epitopes like NP (44-52). researchgate.netfrontiersin.org This pre-existing cross-reactive T-cell memory is crucial for providing a rapid response to infection with a novel or drifted influenza strain, reducing disease severity in the absence of neutralizing antibodies. researchgate.net Harnessing and inducing this diverse, cross-reactive CD8+ T-cell pool is a central goal for the development of universal influenza vaccines. nih.gov

Table of Compounds

| Compound Name |

|---|

| Influenza virus NP (44-52) |

| IFN-γ (Interferon-gamma) |

| IL-2 (Interleukin-2) |

| Perforin |

Genetic Variability and Immune Escape of Influenza Virus Np 44 52

Natural Polymorphisms within the NP (44-52) Epitope Across Influenza Strains

The NP (44-52) epitope, while located in a relatively conserved internal protein, is not exempt from variation. mdpi.com Mutations within this and other CTL epitopes are a significant issue for viral control and vaccine design. plos.org

Sequence analysis of influenza A viruses reveals naturally occurring polymorphisms within the HLA-A*01:01-restricted NP (44-52) epitope. The canonical sequence is CTELKLSDY. asm.orgnih.gov However, variations have been identified in different strains circulating globally.

For instance, a comparison between the NP of the A/Leningrad/134/17/1957 (Len/17) master donor virus, often used for live attenuated influenza vaccines (LAIV), and the more recent A/Hong Kong/4801/2014 (HK) H3N2 isolate identified a key substitution. nih.gov The Hong Kong strain possesses a Y9H mutation, changing the C-terminal amino acid of the epitope from Tyrosine (Y) to Histidine (H). nih.gov Variations have also been noted in avian H5N1 influenza strains, which differ from the sequence found in common human influenza A viruses. asm.org

| Influenza Strain/Virus Type | NP (44-52) Sequence | Amino Acid Substitution | Reference |

|---|---|---|---|

| Human Influenza A Virus (e.g., Len/17) | CTELKLSDY | Reference Sequence | nih.gov |

| H3N2 (A/Hong Kong/4801/2014) | CTELKLSDH | Y9H (Tyrosine to Histidine at position 9) | nih.gov |

| Avian H5N1 Influenza Virus | Variable | Undisclosed variants compared to human strains | asm.org |

The primary evolutionary pressure driving variation in CTL epitopes like NP (44-52) is host immune surveillance. nih.govasm.org Because humans are repeatedly infected with different influenza strains over their lifetimes, the immune system maintains a memory of past infections. asm.org CD8+ T cells that recognize conserved epitopes can reduce the severity of subsequent infections. asm.org This creates a selective advantage for viral variants that have mutations in these epitopes, allowing them to escape recognition by memory T cells. asm.org

Studies have demonstrated that human influenza virus evolves under pressure to fix mutations in the nucleoprotein that facilitate this T-cell escape. asm.org The genetic background of the host population, specifically the prevalence of certain HLA alleles, also shapes viral evolution. nih.govnih.gov For example, the immune response to the HLA-A1-restricted NP (44-52) epitope has been observed to be more frequent in individuals carrying HLA-A1, -A2, -B8, and -B35 alleles, suggesting that the immune pressure on this specific epitope is higher in populations where these HLA types are common. nih.govnih.gov

Impact of Epitope Variants on MHC-I Binding and Presentation

For a T cell to recognize an epitope, the peptide must first be generated from the viral protein and then bind effectively to an MHC-I molecule to form a stable complex on the cell surface. mdpi.comuniversiteitleiden.nl Variations within the NP (44-52) sequence can disrupt this process at multiple stages.

Before a peptide can bind to an MHC-I molecule, it must be generated from the full-length protein by the proteasome, a cellular machinery responsible for protein degradation. mdpi.com The proteasome cleaves proteins into smaller fragments, and the efficiency of this process can determine the quantity of a specific epitope that becomes available for MHC-I loading. mdpi.combmj.com

Some studies suggest that viral evolution can select for mutations that eliminate proteasome cleavage sites, thereby reducing the production of an otherwise effective epitope as a mechanism of immune escape. plos.org Conversely, research has shown that enhancing the degradation of the nucleoprotein can improve the activation of CD8+ T cells specific for the NP (44-52) epitope. nih.gov This is particularly relevant for NP (44-52), which is recognized by T cells of relatively low functional avidity; for these cells, an increased amount of pMHC-I complexes on the cell surface can significantly boost their activation. nih.gov

Consequences of NP (44-52) Variants on CD8+ T-cell Recognition and Function

The ultimate consequence of genetic variation within the NP (44-52) epitope is altered recognition by CD8+ T cells, which can lead to immune escape.

Research has shown that the Y9H substitution in the NP (44-52) epitope of the A/Hong Kong/4801/2014 H3N2 strain has a profound impact on T-cell recognition. nih.gov T cells stimulated with a vaccine containing the original Len/17 NP sequence (CTELKLSDY) were unable to cross-react with the variant HK peptide (CTELKLSDH). nih.gov This indicates that even a single amino acid change at the C-terminus of the epitope can be sufficient to completely abrogate recognition by specific T-cell populations. nih.gov Similarly, T cells from some individuals show no reactivity towards H5N1 variants of the NP (44-52) epitope. asm.org

However, the picture is complex. Other studies have found a high abundance of cross-reactive T-cell receptors that can recognize distinct variants of the NP (44-52) epitope. researchgate.net In some cases, T cells from a single individual have been shown to recognize both the human and avian H5N1 versions of the epitope. asm.org This suggests that while some T-cell populations are highly specific to a single variant, others maintain a degree of flexibility. The existence of such cross-reactive T cells is a key consideration for the development of broadly protective or "universal" influenza vaccines. researchgate.net

T-cell Evasion Mechanisms: Altered Ligand Affinity and TCR Antagonism

The immune system's cytotoxic T lymphocytes (CTLs) are crucial for clearing viral infections by recognizing viral peptides, such as NP (44-52), presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules. However, mutations within this epitope can disrupt this recognition process through several mechanisms.

One primary evasion strategy involves altered ligand affinity . Amino acid substitutions, particularly at anchor residues within the NP (44-52) epitope, can compromise the stability of the peptide-MHC class I complex. frontiersin.org This reduced stability can lead to a lower density of the viral epitope on the cell surface, making it more difficult for CTLs to detect and eliminate the infected cell. For instance, research has shown that a substitution at an anchor residue of the NP (44-52) epitope can abrogate its recognition by specific CTLs. nih.gov In a study involving the H7N9 virus, a CTL escape variant within the HLA-A*0101-restricted NP (44-52) epitope was identified. frontiersin.org Structural analysis revealed that a substitution in a primary MHC-I anchor residue compromised the stability of the peptide-MHC-I complex, thereby hindering its accessibility to CTLs. frontiersin.org

Another mechanism of T-cell evasion is T-cell receptor (TCR) antagonism . In this scenario, a mutated peptide may still bind to the MHC molecule but fails to properly activate the T-cell. In some cases, this altered interaction can even deliver a negative signal to the T-cell, a phenomenon known as TCR antagonism. While direct evidence for TCR antagonism specifically for the NP (44-52) epitope is a subject of ongoing research, it is a known mechanism of viral immune escape. eur.nl Mutations at TCR contact residues are a common strategy for influenza viruses to evade CTL responses. nih.gov These changes can lead to a loss of recognition by CTLs that were primed by the original, or wild-type, version of the epitope.

The following table summarizes variations in the NP (44-52) epitope and their observed effects on T-cell recognition.

| Virus Strain/Context | NP (44-52) Sequence | Effect on T-cell Recognition | Reference |

| Human Influenza A | CTELKLSDY | Recognized by HLA-A1 restricted T-cells | pnas.org |

| H7N9 Variant | AIVDKNITLc | Reduced recognition by CTLs due to compromised peptide-MHC-I stability | frontiersin.orgoup.com |

| H1N1pdm09 | AIMEKNIVL | Variable recognition compared to other strains | oup.com |

| H5N1 Variant | - | Lack of cross-recognition by CTLs primed against human influenza A virus variants | asm.org |

Implications for Population Immunity and Vaccine Design Strategies

The genetic variability of the NP (44-52) epitope has significant implications for both population-level immunity and the development of "universal" influenza vaccines.

Population Immunity: The circulation of influenza strains with variant NP (44-52) epitopes can lead to pockets of susceptibility within the population. Individuals who have previously been infected with a strain containing the canonical NP (44-52) sequence may not be fully protected against a new strain with a mutated epitope. This is because the memory T-cells generated during the first infection may not efficiently recognize the altered peptide. This immune escape at the population level contributes to the ongoing ability of influenza viruses to cause seasonal epidemics. nih.gov The emergence of CTL escape mutants can happen rapidly, with some variants replacing the wild-type sequence within a single season. frontiersin.org

Vaccine Design Strategies: The nucleoprotein is a promising target for universal influenza vaccines because it is more conserved than the surface antigens HA and NA. mdpi.comnih.gov Vaccines that elicit a strong T-cell response against conserved internal proteins like NP could offer broader protection against different influenza strains. nih.govplos.org However, the existence of escape mutations within epitopes like NP (44-52) highlights a significant challenge.

Several strategies are being explored to overcome this challenge:

Epitope-Enriched Antigens: One approach involves designing vaccine antigens that incorporate multiple, conserved T-cell epitopes. plos.org This could also include consensus sequences that represent the most common variants of an epitope, potentially inducing a more broadly reactive T-cell response.

Focusing on Functionally Constrained Regions: Researchers aim to identify epitopes in regions of the NP that are less tolerant of mutations due to functional constraints on the protein. nih.gov Mutations in these areas are more likely to be detrimental to the virus's fitness, making escape less probable.

Prime-Boost Strategies: Combining different vaccine platforms, such as a DNA vaccine prime followed by a traditional vaccine boost, may induce a more robust and broader T-cell response capable of recognizing multiple variants. nih.gov

The ultimate goal is to develop a universal influenza vaccine that provides long-lasting, cross-protective immunity against a wide range of influenza A viruses. umn.edumdpi.com A thorough understanding of the mechanisms of T-cell evasion for key epitopes like NP (44-52) is essential for the successful design of such vaccines.

Methodologies for Studying Influenza Virus Np 44 52 and Its Immune Interactions

In vitro and Ex vivo Immunological Assays

A variety of assays are employed to quantify and characterize the T-cell response to the NP (44-52) epitope. These methods provide insights into the frequency, function, and specificity of T-cells that recognize this viral component.

The Enzyme-Linked Immunosorbent Spot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of Influenza virus NP (44-52), it is frequently used to measure the number of T-cells that produce interferon-gamma (IFN-γ) upon stimulation with the peptide. nih.govsb-peptide.com For instance, studies have shown that the frequency of cytotoxic T lymphocyte precursors (CTLp) specific for the HLA-A1-restricted NP (44-52) epitope can be determined using this assay. In one study, a donor was identified with a high frequency of CTLp specific for NP (44-52), reaching 31 per 2.5 × 10^5 peripheral blood mononuclear cells (PBMCs). nih.gov Furthermore, it has been observed that the frequency of CTLp specific for the NP (44-52) epitope can be significantly higher in individuals with certain HLA phenotypes. nih.gov

Another application of the ELISPOT assay in this field is the measurement of granzyme B production, which provides a direct indication of the cytotoxic potential of T-cells. nih.govnih.govdaneshyari.com An influenza-specific granzyme B ELISPOT assay has been developed and optimized for use with cryopreserved PBMCs to quantify CTL responses following influenza vaccination. nih.govnih.govdaneshyari.com

| Donor Group/Condition | Epitope Specificity | Mean Frequency of IFN-γ Secreting Cells (SFU/10^5 PBMCs) | Reference |

|---|---|---|---|

| HLA-A1+, -A2+, -B8+, -B35+ | NP (44-52) | ~12.4 | nih.gov |

| Healthy Donor | NP (44-52) | Variable, up to 31 | nih.gov |

Intracellular cytokine staining (ICS) coupled with flow cytometry is a powerful technique for the multiparametric analysis of T-cell responses. This method allows for the simultaneous identification of cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) produced by individual T-cells upon antigenic stimulation. Studies have utilized ICS to demonstrate that CD8+ T-cells specific for NP (44-52) are capable of producing IFN-γ. nih.gov For example, in vitro experiments have shown that modifying the NP protein can lead to a significant increase in the percentage of IFN-γ-positive NP (44-52)-specific CD8+ T-cells. nih.gov

The percentage of IFN-γ producing cells within the CD8+ T-cell population can vary depending on the experimental conditions and the avidity of the T-cell clones. nih.gov Low-avidity CD8+ T-cells specific for NP (44-52) have been shown to have a notable increase in activation, as measured by IFN-γ production, when stimulated with modified NP antigens. nih.gov

| Stimulation Condition | T-Cell Specificity | Percentage of IFN-γ+ cells within CD3+CD8+ T-cell population | Reference |

|---|---|---|---|

| rMVA-ub-NP-ΔNLS infected cells (low MOI) | NP (44-52) | ~12% | nih.gov |

| rMVA-NP infected cells (low MOI) | NP (44-52) | ~4% | nih.gov |

Major histocompatibility complex (MHC) class I tetramers and dextramers are reagents used for the direct visualization and quantification of antigen-specific T-cells. These molecules consist of four or more MHC-peptide complexes, respectively, linked to a fluorochrome. mdpi.com This multimeric structure allows for stable binding to T-cell receptors (TCRs) with the corresponding specificity.

Studies have employed HLA-A1/NP (44-52) tetramers to identify and track influenza-specific CD8+ T-cells in various biological samples, including peripheral blood and bronchoalveolar lavage (BAL) fluid. nih.gov Research has shown that following influenza virus infection, the frequency of A1/NP (44-52) tetramer-positive CD8+ T-cells can increase significantly, peaking around day 7 of infection. nih.gov Notably, the frequency of these epitope-specific T-cells has been observed to be much higher in the BAL (up to 4-5% of CD8+ T-cells) compared to the blood (<1% of CD8+ T-cells) during acute infection. nih.gov MHC dextramers, with a higher number of MHC-peptide complexes on a dextran backbone, can offer increased avidity and sensitivity in detecting low-affinity T-cells. immudex.com

| Sample Type | Time Point | Frequency of A1/NP (44-52) Tetramer+ CD8+ T-cells | Reference |

|---|---|---|---|

| Blood | Pre-infection | Minimally detected | nih.gov |

| Blood | Day 7 post-infection | <1% | nih.gov |

| Bronchoalveolar Lavage (BAL) | Day 7 post-infection | Up to 4-5% | nih.gov |

Cytotoxicity assays are essential for determining the functional capacity of CTLs to kill target cells presenting the NP (44-52) epitope. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method to measure cell-mediated cytotoxicity. nih.govmdpi.comnih.govasm.org In this assay, target cells are labeled with ⁵¹Cr, and the release of the radioisotope into the supernatant upon lysis by effector T-cells is quantified. Studies have demonstrated that CTLs specific for NP (44-52) can efficiently lyse peptide-pulsed target cells. nih.gov The percentage of specific lysis can be influenced by the HLA phenotype of the donor, with some individuals showing a dominant response to the NP (44-52) epitope. nih.gov

More contemporary and non-radioactive methods to assess cytotoxicity include the measurement of granzyme B and perforin (B1180081) release or activity. As mentioned previously, the Granzyme B ELISPOT assay can quantify the number of cytotoxic cells. nih.govnih.govdaneshyari.comtandfonline.com Flow cytometry-based assays can also detect the expression of CD107a (a marker of degranulation) on the surface of CTLs, which correlates with the release of cytotoxic granules containing granzyme B and perforin.

| Effector Cells | Target Cells | Assay | Percentage of Specific Lysis | Reference |

|---|---|---|---|---|

| Influenza-stimulated PBMCs (Donor 3) | NP (44-52) pulsed autologous B-LCL | Chromium Release | ~40% at 30:1 E:T ratio | nih.gov |

| NP (44-52) specific CTL clone | Peptide-pulsed target cells | Chromium Release | Variable, epitope recognition dependent | nih.gov |

The interaction between the NP (44-52) peptide and the MHC class I molecule, typically HLA-A*0101, is a critical determinant of its immunogenicity. Assays that measure the affinity and stability of this binding are therefore crucial. Surface Plasmon Resonance (SPR) is a technique that can be used to measure the binding kinetics and affinity (dissociation constant, Kd) of peptide-MHC interactions in real-time. google.comharvard.edunih.gov

Another important method is the assessment of the thermostability of the peptide-MHC complex. The melting temperature (Tm) of the complex, determined by techniques such as circular dichroism, provides a measure of its stability. A higher Tm indicates a more stable complex. A study investigating variants of the NP (44-52) peptide found that mutations can significantly impact the thermal stability of the HLA-A0101-peptide complex, which in turn affects T-cell recognition. nih.gov For example, the wild-type NP (44-52) peptide in complex with HLA-A0101 exhibited a higher thermal stability compared to a variant with a Y9N substitution, which abrogated CTL recognition. nih.gov

| Peptide | MHC Allele | Method | Measurement (Tm in °C) | Reference |

|---|---|---|---|---|

| NP(44-52) WT | HLA-A0101 | Thermal Stability Assay | ~56 | nih.gov |

| NP(44-52) S7N variant | HLA-A0101 | Thermal Stability Assay | ~55 | nih.gov |

| NP(44-52) Y9N variant | HLA-A*0101 | Thermal Stability Assay | ~48 | nih.gov |

Structural Biology Techniques for NP (44-52) Complexes

Understanding the three-dimensional structure of the NP (44-52) peptide in complex with the HLA-A*0101 molecule provides invaluable insights into the molecular basis of T-cell receptor recognition. X-ray crystallography is the primary technique used to determine these high-resolution structures.

The crystal structure of HLA-A0101 in complex with variants of the NP (44-52) peptide has been solved. nih.govrcsb.orgasm.orgresearchgate.net For instance, the structure of HLA-A0101 with the NP44-S7N variant has been determined at a resolution of 2.00 Å. rcsb.org These structural studies reveal the precise interactions between the peptide's amino acid residues and the binding groove of the MHC molecule. asm.org They show which peptide residues act as anchors, fitting into specific pockets of the MHC groove, and which residues are exposed for TCR interaction. asm.org For example, in the HLA-A*0101 complex, the peptide adopts a conformation where certain side chains are buried within the binding groove while others are solvent-exposed, available for TCR contact. nih.gov Superposition of structures with different peptide variants can elucidate how single amino acid substitutions can alter the conformation of the peptide-MHC complex and thereby affect T-cell recognition. nih.gov

X-ray Crystallography of Peptide-MHC-I and TCR-Peptide-MHC-I Complexes

X-ray crystallography is a cornerstone technique for providing high-resolution, static snapshots of molecular complexes. It has been instrumental in defining the structural basis of NP(44-52) presentation by various MHC-I molecules, known as human leukocyte antigens (HLA) in humans.

Structural studies have revealed that viral peptides interact with pockets within the peptide-binding groove (PBG) of the MHC-I heavy chain, forming a stable trimolecular complex with β₂-microglobulin (β₂m) asm.org. The specific amino acid sequence of the peptide and the polymorphism of the MHC allele determine the binding affinity and the conformation of the presented epitope asm.org.

The NP(44-52) peptide, with the sequence CTELKLSDY, has been identified as a cytotoxic T-lymphocyte (CTL) epitope presented by the human HLA-A0101 allele asm.org. Crystallographic studies of the NP(44-52) peptide in complex with different HLA alleles have shown how variations in the MHC binding groove can lead to distinct peptide conformations. For instance, studies have demonstrated that HLA-A30:03 can bind the NP(44-52) peptide, which is typically favored by HLA-A01:01, but it does so with a specific structural conformation frontiersin.org. In contrast, the closely related HLA-A30:01 does not show binding, highlighting how subtle differences in MHC alleles can dictate peptide presentation frontiersin.org. The structural determination of these complexes provides a molecular basis for understanding antigenic variability and cross-reactive T-cell responses to different influenza strains, such as A(H7N9) and A(H1N1)pdm09, where NP(44-52) is a variable peptide oup.com.

The ultimate goal of these structural studies is to resolve the ternary complex, consisting of the T-cell receptor (TCR) bound to the peptide-MHC-I (pMHC-I) complex. These structures are critical for understanding the molecular underpinnings of T-cell recognition, cross-reactivity, and the design of T-cell-based vaccines asm.orgnih.gov.

| Complex | MHC-I Allele | Peptide Sequence | Key Findings |

| Influenza NP(44-52) - MHC-I | HLA-A0101 | CTELKLSDY | Confirmed as a human CTL epitope presented by this allele. asm.org |

| Influenza NP(44-52) - MHC-I | HLA-A30:03 | CTELKLSDY | Demonstrates cross-allele presentation with a specific peptide conformation. frontiersin.org |

| Influenza NP(44-52) - MHC-I | HLA-A*30:01 | CTELKLSDY | Does not bind, highlighting the specificity of peptide-MHC interactions. frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

While X-ray crystallography provides static images, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into the structure, dynamics, and interactions of biomolecules in solution uic.edufrontiersin.org. NMR can probe molecular motions over a wide range of timescales, from picoseconds to seconds, which are often crucial for biological function frontiersin.org.

For the NP(44-52) epitope, NMR can be used to study the conformational dynamics of the peptide when it is bound to the MHC-I groove. These studies can reveal the flexibility of different parts of the peptide, particularly the solvent-exposed residues that interact with the TCR. The dynamic nature of the pMHC-I complex is increasingly recognized as a key factor in immune recognition frontiersin.org. NMR techniques like relaxation experiments (T₁, T₂) and heteronuclear NOE can characterize the internal motions of the peptide backbone and side chains nih.gov.

Although specific NMR studies focusing solely on the NP(44-52) peptide are not detailed in the provided context, the methodology is broadly applied in immunology. For example, NMR has been used to study the structural plasticity of other influenza proteins, revealing pH-dependent conformational changes and oligomerization states nih.gov. The combination of NMR spectroscopy and molecular dynamics simulations provides a powerful approach to understanding the interplay between protein structure and motion frontiersin.org.

Cryo-Electron Microscopy (Cryo-EM) for Larger Molecular Assemblies

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of large and complex macromolecular assemblies that are often difficult to crystallize mdpi.com. While not typically used for small complexes like a single pMHC-I molecule, Cryo-EM is essential for understanding the broader structural context of the influenza virus nucleoprotein.

The NP protein does not exist in isolation within the virus; it encapsidates the viral RNA genome to form a helical ribonucleoprotein (RNP) complex, which also includes the viral polymerase researchgate.netoup.com. Cryo-EM has been instrumental in visualizing these RNP structures. Recent studies have produced subnanometric and near-atomic resolution Cryo-EM structures of helical NP-RNA complexes researchgate.netoup.comoup.com. These structures reveal the critical NP-NP and NP-RNA interactions that drive the helical assembly and encapsidate the viral genome researchgate.netoup.com. By providing a detailed view of the RNP, Cryo-EM offers insights into the native environment of the NP protein from which the NP(44-52) epitope is proteolytically processed and presented to the immune system.

Computational and Bioinformatic Approaches

In parallel with experimental methods, computational and bioinformatic approaches are indispensable for predicting, modeling, and analyzing the vast datasets associated with immune interactions.

Peptide-MHC-I Binding Prediction Algorithms

The identification of T-cell epitopes from viral proteomes is greatly facilitated by computational algorithms that predict the binding of peptides to MHC molecules pnas.org. Since peptide binding to MHC is a prerequisite for T-cell recognition, these prediction tools are a critical first step in epitope discovery nih.gov.

These algorithms are trained on large datasets of experimentally measured peptide-MHC binding affinities iedb.orgfrontiersin.org. They typically use methods like scoring matrices or machine learning to predict how well a given peptide will bind to a specific MHC allele iedb.org. Many known influenza epitopes, including those from the NP protein, were originally identified using such prediction tools based on HLA binding motifs pnas.org. These predictions can then be validated experimentally, significantly streamlining the process of epitope mapping nih.gov. The accuracy of these tools has improved over time with the incorporation of more extensive and diverse training data, including data from naturally processed and presented peptides identified through mass spectrometry frontiersin.org.

Molecular Dynamics Simulations of Peptide-MHC-I-TCR Interactions

Molecular dynamics (MD) simulations provide a computational "microscope" to study the physical movements and interactions of atoms and molecules over time. MD simulations complement static crystal structures by revealing the dynamic nature of the pMHC-I complex and its interaction with the TCR frontiersin.orgacs.org.

By simulating the NP(44-52)-MHC-I complex, researchers can investigate the flexibility of the peptide in the binding groove and how its motion might influence TCR docking frontiersin.org. MD simulations have shown that the bound peptide can significantly alter the conformational dynamics of the MHC protein itself, not just in the peptide-binding groove but also in distant regions like the α3 domain frontiersin.org. These peptide-tuned dynamics are thought to play a role in modulating interactions with various immune receptors frontiersin.org. Furthermore, simulations of the complete TCR-pMHC-I ternary complex can elucidate the energetics of binding, identify key residues involved in the interaction, and model the unbinding process, providing a deeper understanding of the molecular forces that govern T-cell activation nih.gov.

T-cell Receptor Sequencing and Repertoire Analysis

Understanding the T-cell response to the NP(44-52) epitope requires characterizing the TCRs that recognize it. High-throughput sequencing technologies allow for in-depth analysis of the TCR repertoire, which comprises the vast collection of different TCRs in an individual.

Studies on the immune response to influenza have dissected the paired TCRαβ repertoires directed against specific epitopes, including NP(44-52) presented by HLA-A*01:01 nih.gov. This type of analysis reveals the diversity of the responding T-cell population. Key findings include the identification of "public" TCRs, which are shared among different individuals, and "private" TCRs, which are unique to one person pnas.org. Repertoire analysis often shows a biased usage of certain TCR Variable (V) genes in the response to a specific epitope rupress.orgcell.com. For example, a response might be dominated by T-cells using a particular Vβ gene, such as Vβ8.3 in the murine response to a different NP epitope pnas.orgrupress.org. This detailed characterization of the TCR repertoire is crucial for understanding the mechanisms of immune recognition, cross-reactivity between different influenza strains, and the impact of aging on the T-cell response nih.govrupress.org.

| Method | Application to NP(44-52) | Key Insights |

| TCR Sequencing | Analysis of TCRs recognizing NP(44-52)-HLA-A*01:01. nih.gov | Identifies TCR diversity, V-gene usage bias, and public/private clonotypes. pnas.orgrupress.org |

| Repertoire Analysis | Comparison of T-cell responses across individuals and influenza strains. nih.gov | Elucidates the basis of cross-reactive immunity and immunodominance. nih.govpnas.org |

Population-Level Sequence Analysis of NP (44-52) Variants

Analysis of influenza sequence databases has shown that the NP (44-52) peptide is variable between different influenza A virus subtypes, such as A(H7N9) and the 2009 pandemic A(H1N1) virus. This variation is significant because mutations, even conservative substitutions, can lead to a loss of recognition by specific CTLs, allowing the virus to escape the host's immune response.

Methodologies to study these variants at a population level leverage large-scale genetic sequencing and bioinformatics. Next-generation sequencing (NGS) techniques, such as those performed on platforms like the Illumina MiSeq, are employed for whole-genome influenza A quasispecies analysis. These powerful techniques allow for deep sequencing of viral populations from clinical samples, enabling the detection of even low-frequency variants with a reliability threshold typically set at 0.5% or higher to distinguish true variants from sequencing or RT-PCR errors.

By comparing NP nucleotide sequences from viruses isolated at different times or from different geographical locations, researchers can perform synonymous/nonsynonymous analysis. This analysis helps to infer the selective pressure exerted by CTLs on the epitope. The diversification in CTL epitopes like NP (44-52) is considered important for the successful persistence of influenza A viruses within the human population.

Table 1: Examples of Influenza A Virus NP (44-52) Sequence Variation

| Virus Subtype | NP (44-52) Sequence | Significance |

|---|---|---|

| Influenza A(H7N9) | AIVDKNITL | Variable sequence compared to H1N1pdm09. |

Pre-clinical Animal Models for Evaluating NP (44-52) Immunogenicity and Protection

Pre-clinical evaluation in animal models is a cornerstone of influenza vaccine research, providing critical data on immunogenicity and protective efficacy before human trials. For conserved-antigen vaccine candidates targeting NP, including the NP (44-52) epitope, murine and non-human primate models are particularly valuable.

Murine Models of Influenza Infection

Mice are widely used to assess influenza vaccine candidates due to their cost-effectiveness, ease of handling, and the availability of extensive immunological reagents. These models are instrumental for initial evaluations of vaccine regimens, determining protective doses, and measuring the reduction of morbidity, mortality, and viral loads following a challenge with an influenza virus.

In the context of NP-based vaccines, murine models are used to confirm the induction of both B and T cell immunity. Key immunological parameters measured include:

Humoral Response: Enzyme-linked immunosorbent assays (ELISA) are used to measure the levels of NP-specific IgG antibodies in serum and IgA antibodies in bronchoalveolar lavage (BAL) fluid.

Cellular Response: The T cell response, which is critical for clearance of influenza-infected cells, is evaluated by stimulating lung or spleen cells with specific NP peptides. The production of cytokines like interferon-gamma (IFN-γ) is then measured using techniques such as ELISPOT or intracellular cytokine staining followed by flow cytometry.

Studies using adenovirus-vectored vaccines expressing influenza A NP have successfully demonstrated the induction of robust, NP-specific antibody and T cell responses in mice, which correlate with protection against subsequent influenza A virus challenge. Furthermore, specialized humanized mouse models, developed by engrafting human CD34+ hematopoietic progenitor cells into immunocompromised mice, can be used to better study T cell-mediated immunity, as the resulting T cell repertoire closely resembles that of humans.

Non-Human Primate Models for Advanced Immunological Studies

Non-human primates (NHPs), such as macaques and marmosets, represent a crucial step in the pre-clinical evaluation of influenza vaccines due to their close phylogenetic, anatomical, and immunological similarities to humans. They are considered an invaluable model for studying seasonal and highly pathogenic influenza viruses.

NHP models offer several advantages for advanced immunological studies of NP-based vaccine candidates:

Human-like Disease Progression: When infected with human influenza isolates, NHPs exhibit clinical signs and symptoms similar to those in humans, including fever, malaise, and nasal discharge.

Cross-Reactive Immune Responses: Studies have shown that NHPs can mount cross-reactive and protective immune responses, which is a key goal for universal influenza vaccines targeting conserved antigens like NP.

Evaluation Against Pandemic Strains: NHP models can be used to evaluate vaccine efficacy against both seasonal and potential pandemic influenza viruses, something that cannot be ethically performed in human trials.

Transmission Studies: Common marmosets have been established as a viable NHP model for studying influenza virus transmission, a critical aspect for predicting the pandemic potential of emerging viruses.

Various NHP species are used in influenza research, including rhesus macaques (Macaca mulatta), cynomolgus macaques (Macaca fascicularis), and common marmosets (Callithrix jacchus). The use of these highly relevant animal models provides the most predictive data on how a vaccine candidate targeting epitopes like NP (44-52) might perform in human clinical trials.

Table 2: Comparison of Pre-clinical Animal Models for NP (44-52) Studies

| Model | Key Advantages | Common Immunological Readouts |

|---|---|---|

| Murine (Mouse) | Cost-effective, ease of use, extensive immunological tools available, suitable for initial high-throughput screening. | NP-specific IgG/IgA (ELISA), IFN-γ production by T cells (ELISPOT), morbidity/mortality post-challenge. |

| Non-Human Primate (NHP) | High genetic and physiological similarity to humans, human-like clinical symptoms, valuable for advanced efficacy and transmission studies. | Serum antibody titers, viral loads in nasal washes and respiratory tissues, evaluation of cross-reactive responses. |

Influenza Virus Np 44 52 in Vaccine Development and Immunotherapeutic Strategies

Rationale for Including NP (44-52) in Universal Influenza Vaccine Constructs

The primary goal of a universal influenza vaccine is to elicit long-lasting, broad-spectrum immunity against multiple influenza virus strains, thereby eliminating the need for annual reformulations. researchgate.net The inclusion of conserved antigens like the nucleoprotein, and specifically immunogenic epitopes such as NP (44-52), is a central strategy in achieving this goal. This approach shifts the focus of the immune response from the highly variable surface proteins to the more stable internal components of the virus.

The nucleoprotein (NP) is considered a highly conserved protein among influenza A viruses, with amino acid sequence homology often exceeding 90% between subtypes. mdpi.commdpi.comnih.gov This high degree of conservation extends to many of its T-cell epitopes. The NP (44-52) epitope, with the sequence CTELKLSDY, is a well-characterized HLA-A*01-restricted cytotoxic T lymphocyte (CTL) epitope. nih.govjpt.comasm.org While generally conserved, some variability has been noted; for instance, variations in this epitope exist between the A(H7N9) and the A(H1N1)pdm09 pandemic strains. oup.com Despite this, its relative stability compared to surface antigens makes it an attractive component for vaccine constructs intended to be cross-reactive. researchgate.net Studies analyzing numerous avian and human influenza A virus isolates have identified highly conserved sequences within the NP, many of which contain known T-cell epitopes. plos.org However, the selective pressure exerted by the host immune system can lead to the slow accumulation of mutations even in conserved proteins like NP. mdpi.comasm.org

A key element of the protective immunity against influenza is the T-cell response, particularly that of CD8+ cytotoxic T lymphocytes (CTLs). pnas.orgnih.gov These cells recognize and eliminate virus-infected cells, contributing to viral clearance and reduced disease severity. asm.orgpnas.org The internal viral proteins, such as NP, are major targets for CTLs. mdpi.commdpi.com The NP (44-52) epitope has been shown to be immunodominant in individuals with the HLA-A*01 allele, meaning it is a primary target of the CD8+ T-cell response following influenza infection. nih.govnih.gov

Vaccination strategies incorporating the full NP antigen or specific epitopes like NP (44-52) are designed to prime a robust, cross-reactive CD8+ T-cell memory. mdpi.commdpi.com Upon subsequent infection with a different influenza strain, these memory T-cells can be rapidly activated to control the infection. pnas.org This heterosubtypic immunity is a cornerstone of the universal vaccine concept, as it can offer protection even when neutralizing antibodies, which primarily target HA, are ineffective due to antigenic drift or shift. nih.govmdpi.com Research has demonstrated that CTLs elicited by one influenza A virus subtype can recognize cells infected with a different subtype, largely due to conserved epitopes within proteins like NP. mdpi.com

Strategies for Enhancing Immunogenicity of NP (44-52) as a Vaccine Component

While conserved epitopes like NP (44-52) are promising vaccine targets, peptides on their own are often poorly immunogenic. nih.gov Therefore, various strategies are employed to enhance their ability to stimulate a strong and durable immune response. These strategies involve advanced formulation, delivery, and the use of immune-boosting adjuvants.

Peptide-based vaccines offer the advantage of focusing the immune response on specific, conserved epitopes, avoiding potentially distracting or non-protective antigens. nih.gov To overcome the low immunogenicity of small peptides, they can be encapsulated in or attached to nanoparticle delivery systems, such as liposomes. These formulations can protect the peptide from degradation, facilitate its uptake by antigen-presenting cells (APCs), and act as an adjuvant to enhance the immune response. A study exploring a liposomal nanoparticle-based vaccine for swine influenza incorporated the NP (44-52) peptide among other conserved epitopes, highlighting its potential in multi-epitope vaccine candidates. scispace.com

Another powerful strategy for inducing T-cell immunity is the use of vaccine vectors that can deliver the genetic code for the target antigen directly into host cells.

Viral Vectors: Adenoviral (Ad) vectors are a robust platform for inducing both cellular and humoral immunity. mdpi.commdpi.com Recombinant adenoviruses can be engineered to express the influenza NP protein. mdpi.comasm.org Once administered, the vector infects host cells, which then produce the NP antigen, mimicking a natural viral infection and leading to strong stimulation of NP-specific CD8+ T cells. mdpi.commdpi.com Both human and non-human adenoviral vectors have been used to circumvent pre-existing vector immunity in the population. mdpi.commdpi.com Studies using adenoviral vectors expressing NP have demonstrated broad, albeit sometimes partial, protection against various influenza subtypes in animal models. mdpi.com

DNA Vaccines: Plasmid DNA encoding the NP antigen represents another approach to elicit T-cell responses. mdpi.comfrontiersin.org Intramuscular injection of an NP-encoding DNA plasmid can lead to the uptake of the DNA by host cells, subsequent expression of the NP protein, and presentation of its epitopes via MHC class I molecules, effectively priming a CTL response. mdpi.com Early studies showed that an NP-based DNA vaccine could evoke cross-protective CTL responses against lethal influenza challenges in mice. mdpi.com

Table 1: Research Findings on NP-Based Vaccine Platforms

| Vaccine Platform | Key Findings | References |

| Peptide-based (Liposomes) | A liposomal nanoparticle formulation including the NP (44-52) peptide was developed as a potential vaccine for swine influenza. | scispace.com |

| Viral Vector (Adenovirus) | Intranasal immunization with human adenovirus expressing NP elicited significant NP-specific CD8+ T-cell responses and provided protection against multiple influenza A subtypes (H1N1, H3N2, H5N2, H7N9, H9N2). | mdpi.com |

| Viral Vector (Adenovirus) | A single intranasal dose of a human adenovirus 5 (HAd5) vector expressing influenza B virus NP induced high CD8+ T-cell responses and better protection than intramuscular administration. | mdpi.com |

| DNA Vaccine | An NP-based DNA vaccine administered intramuscularly evoked MHC-I mediated T-cell responses and provided cross-protection against different influenza viruses in a murine model. | mdpi.com |

Adjuvants are substances that enhance the immune response to a co-administered antigen. nih.gov The selection of an appropriate adjuvant is critical for directing and amplifying the immune response towards the desired outcome, such as a strong T-cell response. For NP-based vaccines, several adjuvants have been explored.

TLR Agonists: Toll-like receptor (TLR) agonists like CpG oligodeoxynucleotides (CpG ODN) (a TLR9 agonist) and flagellin (B1172586) (a TLR5 agonist) are potent inducers of Th1-biased immune responses, which are crucial for effective CTL activity. nih.govmdpi.com

Emulsions and Other Compounds: Oil-in-water emulsions like MF59 and AS03 are licensed for use in some human influenza vaccines and are known to boost immune responses. nih.govmdpi.com Other compounds, such as the mast cell activator C48/80 and cholera toxin, have shown promise in preclinical studies when combined with recombinant NP protein, leading to enhanced protection against influenza challenge. mdpi.commdpi.com The combination of an antigen with different adjuvants can skew the T-cell response; for example, MF59 tends to induce a Th2-biased response, while a cationic liposomal adjuvant (CAF01) can promote Th1 and Th17 responses. nih.gov

Table 2: Adjuvants Explored with NP-Based Influenza Vaccines

| Adjuvant | Mechanism/Type | Research Context | References |

| C48/80 | Mast cell activator | Administered intranasally with recombinant NP, it improved protection against lethal influenza challenge in mice. | mdpi.commdpi.com |

| Cholera Toxin | Bacterial toxin | Used as a mucosal adjuvant with recombinant NP, providing complete protection against homologous virus and partial protection against heterologous avian influenza viruses. | mdpi.com |

| c-di-AMP | STING agonist | A promising adjuvant for recombinant NP protein. | mdpi.com |

| CpG ODN | TLR9 agonist | Known to induce Th1-biased responses, beneficial for CTL induction. | mdpi.com |

| Flagellin | TLR5 agonist | Used as both a carrier and adjuvant for peptide epitopes, enhancing immunogenicity. | nih.govmdpi.com |

| Montanide ISA-51 | Oil-based adjuvant | Used in a synthetic peptide vaccine (FLU-v) containing NP and M1 epitopes, which induced strong CTL responses in a Phase I clinical trial. | mdpi.com |

Fusion Proteins and Multiepitope Constructs

To enhance the immune response against conserved influenza epitopes, researchers have incorporated the nucleoprotein (NP) or its immunogenic fragments into fusion proteins and multiepitope constructs. The rationale is to combine the T-cell-stimulating properties of NP with other conserved antigens, such as the extracellular domain of matrix protein 2 (M2e) or the hemagglutinin (HA) stem region, to induce both cellular and humoral immunity. mdpi.comjmb.or.kr

Fusing M2e to NP, for example, can transfer the T-cell immunodominance of NP to the M2e peptide, boosting its otherwise weak immunogenicity. mdpi.com Such chimeric proteins can be produced as recombinant subunit vaccines, avoiding the risks associated with live or whole-inactivated virus vaccines. mdpi.com Studies have demonstrated that fusion proteins like 3M2e-3HA2-NP can elicit cross-protective immunity against different influenza A viruses. jmb.or.kr These constructs aim to present multiple conserved epitopes to the immune system simultaneously, thereby stimulating a broader and more robust response. mdpi.com For instance, a multi-epitope vaccine constructed by linking conserved epitopes from HA, NA, and M2 proteins demonstrated the ability to generate high levels of neutralizing antibodies and protect against lethal viral challenge in animal models. mdpi.com The use of delivery platforms like mRNA can also be employed to express these multi-epitope constructs, which have been shown to elicit both humoral and cellular immunity against H1N1 and influenza B viruses. frontiersin.org

Below is a table summarizing various fusion protein and multiepitope constructs involving the influenza NP.

| Construct Name | Composition | Rationale & Key Findings | Reference(s) |

| M2e-NP | Full-length Nucleoprotein (NP) fused with the ectodomain of Matrix Protein 2 (M2e). | NP acts as a carrier to enhance the immunogenicity of the M2e peptide. Induces both T-cell and humoral responses, offering broad protection. | mdpi.com |

| 3M2e-3HA2-NP | Three copies of M2e, three copies of the HA2 stem domain, and NP. | Designed as a universal vaccine candidate to target multiple conserved domains. When adjuvanted, it conferred cross-protection against heterologous influenza viruses in mice. | jmb.or.kr |

| Ad5-tet-M2-NP | Adenovirus vector expressing conserved M2 and NP antigenic epitopes. | Aims to leverage the high immunogenicity of adenovirus vectors to present conserved influenza antigens and induce protective effects. | frontiersin.org |

| P125-H | Multiple polypeptide epitopes from HA, NA, and M2 linked with Ii-Key technology. | A multi-epitope peptide vaccine designed to induce broad cross-protection. Generated high levels of neutralizing antibodies and IFN-γ, protecting mice from lethal challenge. | mdpi.com |

| mRNA-LNP Vaccine | mRNA encoding conserved epitopes from M2e and HA, formulated in lipid nanoparticles (LNP). | Utilizes mRNA technology for rapid development and to induce both humoral and cellular immunity. Showed protective effects against H1N1 and B viruses. | frontiersin.org |

Adoptive T-cell Transfer and Immunotherapeutic Approaches Targeting NP (44-52)

Adoptive T-cell transfer is an immunotherapeutic strategy that involves isolating, expanding, and re-infusing antigen-specific T-cells into a patient to fight an infection or disease. For influenza, this approach focuses on T-cells that recognize conserved viral proteins like NP, offering a potential therapy that is not susceptible to the antigenic drift seen in surface proteins. frontiersin.orgnih.gov T-cells specific for NP epitopes, including NP (44-52), are crucial for heterosubtypic immunity—the ability to cross-protect against different influenza A subtypes. nih.gov

Studies have shown that the adoptive transfer of NP-specific CD8+ T-cells is sufficient to protect mice from a lethal influenza challenge, reducing lung viral titers and pathology. nih.gov Similarly, the transfer of lung-localized CD4+ T-cells targeting NP also provided complete protection in naive recipient mice. asm.org The effectiveness of this therapy depends on both the quantity and the functional quality of the transferred T-cells. nih.gov T-cells induced by a higher antigen dose exhibit superior effector functions, such as increased interferon-gamma (IFN-γ) secretion and cytotoxicity, leading to better viral clearance. nih.gov These findings underscore the potential of using NP (44-52)-specific T-cells as a targeted immunotherapy for severe influenza infections.

Isolation and Expansion of NP (44-52)-Specific T-cells

The successful application of adoptive T-cell therapy hinges on the ability to effectively isolate and expand a pure population of T-cells with the desired specificity. Two primary methods are used for this purpose: the Activation-Induced Marker (AIM) method and the tetramer staining method. stemcell.com